molecular formula C10H10O4 B047668 Dimethyl isophthalate CAS No. 1459-93-4

Dimethyl isophthalate

Cat. No. B047668
Key on ui cas rn: 1459-93-4
M. Wt: 194.18 g/mol
InChI Key: VNGOYPQMJFJDLV-UHFFFAOYSA-N
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Patent
US04156702

Procedure details

The block copolyester is sold by E. I. du Pont de Nemours and Company and is characterized by a melt index (2160 g./200° C.) of 6-8, a TMA S.P. of 144° C. and a DTA crystalline M.P. of 154° C. The 1,4-butanediol/PTMEG mole ratio is 5.0 and the dimethylterephthalate to total phthalate ratio is 0.78.
[Compound]
Name
copolyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])CCCO.COC(=O)[C:10]1[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][CH:11]=1.C([O-])(=O)C1C(=CC=CC=1)[C:24]([O-])=[O:25]>>[C:24]([O:6][CH3:1])(=[O:25])[C:11]1[CH:10]=[CH:19][CH:18]=[C:13]([C:14]([O:16][CH3:17])=[O:15])[CH:12]=1

Inputs

Step One
Name
copolyester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=C(C(=O)OC)C=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)[O-])=CC=CC1)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is characterized by a melt index (2160 g./200° C.) of 6-8
CUSTOM
Type
CUSTOM
Details
of 144° C.

Outcomes

Product
Name
Type
Smiles
C(C1=CC(C(=O)OC)=CC=C1)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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